molecular formula C8H10N2O B13591660 5-(1-Aminocyclopropyl)-2(1H)-pyridinone

5-(1-Aminocyclopropyl)-2(1H)-pyridinone

Cat. No.: B13591660
M. Wt: 150.18 g/mol
InChI Key: NKMDUJRLSAHWFH-UHFFFAOYSA-N
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Description

5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one is a novel chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminocyclopropyl derivatives and pyridinone analogs. Examples include:

  • 1-aminocyclopropane-1-carboxylic acid
  • 1-aminocyclopropylphosphonic acid

Uniqueness

5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one is unique due to its specific structure, which combines the properties of both the aminocyclopropyl and pyridinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1-aminocyclopropyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O/c9-8(3-4-8)6-1-2-7(11)10-5-6/h1-2,5H,3-4,9H2,(H,10,11)

InChI Key

NKMDUJRLSAHWFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CNC(=O)C=C2)N

Origin of Product

United States

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